3-(4-Ethoxybenzenesulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

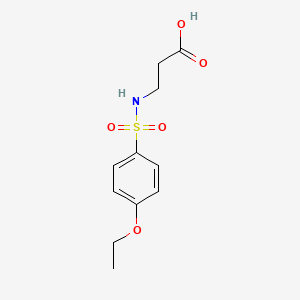

3-(4-Ethoxybenzenesulfonamido)propanoic acid is a compound with the CAS Number: 732288-02-7 . It has a molecular weight of 273.31 and its IUPAC name is N-[(4-ethoxyphenyl)sulfonyl]-beta-alanine . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of 3-(4-Ethoxybenzenesulfonamido)propanoic acid is C11H15NO5S . The InChI code for this compound is 1S/C11H15NO5S/c1-2-17-9-3-5-10(6-4-9)18(15,16)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

3-(4-Ethoxybenzenesulfonamido)propanoic acid is a powder that is stored at room temperature . Its molecular weight is 273.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Synthesis and Chemical Applications

- The compound has been implicated in the synthesis of polyaniline colloids, where sulfonamides act as surfactants and dopants to facilitate polymerization, yielding stable dispersions without macroscopic precipitation over extended periods. This has implications for the development of conductive materials (Shreepathi & Holze, 2006).

- Research on benzenesulfonamides, including structures similar to 3-(4-Ethoxybenzenesulfonamido)propanoic acid, has explored their antifungal and anti-HIV activities. This highlights the potential of sulfonamide derivatives in pharmaceutical research and their broad-spectrum biological activities (Zareef et al., 2007).

- The role of sulfonamides in facilitating Lossen rearrangement has been demonstrated, offering a strategy for synthesizing hydroxamic acids and ureas from carboxylic acids. This method underscores the importance of sulfonamides in synthetic organic chemistry, providing a pathway to various bioactive compounds without racemization (Thalluri et al., 2014).

Material Science and Engineering

- In material science, sulfonamide compounds have been used in the development of room-temperature ionic liquids for replacing conventional solvents in bioprocess operations, such as the extraction of antibiotics. This application is crucial for creating safer and more sustainable industrial processes (Cull et al., 2000).

Environmental and Analytical Chemistry

- The use of sulfonamide derivatives in environmental chemistry, particularly in the catalytic degradation of pollutants like nitrobenzene, showcases the potential of these compounds in environmental remediation. The study suggests that sulfonamides could play a role in enhancing the efficiency of pollutant degradation processes (Ma et al., 2005).

Safety and Hazards

properties

IUPAC Name |

3-[(4-ethoxyphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-2-17-9-3-5-10(6-4-9)18(15,16)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJIEQMATLWFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzenesulfonamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)